Thermodynamic Stability: 2-Butyne vs. 1-Butyne Enthalpy of Formation
2-Butyne exhibits significantly greater thermodynamic stability than its terminal isomer 1-butyne, as quantified by their standard enthalpies of formation in the gas phase. According to Active Thermochemical Tables (ATcT) version 1.122, the ΔfH°(298.15 K) for 2-butyne is 146.00 ± 0.59 kJ/mol, while that for 1-butyne is 165.77 ± 0.67 kJ/mol [1]. This represents a stability advantage of 19.77 kJ/mol for 2-butyne. This difference is a direct consequence of the greater substitution at the C≡C bond in 2-butyne, which follows the general principle that internal, more highly substituted alkynes are more stable than their terminal counterparts [2].
| Evidence Dimension | Standard Enthalpy of Formation (ΔfH°(298.15 K), gas phase) |
|---|---|
| Target Compound Data | 146.00 ± 0.59 kJ/mol |
| Comparator Or Baseline | 1-Butyne (CAS 107-00-6): 165.77 ± 0.67 kJ/mol |
| Quantified Difference | 2-Butyne is more stable by 19.77 kJ/mol |
| Conditions | Gas phase, 298.15 K |
Why This Matters
This substantial stability difference (19.77 kJ/mol) dictates that 2-butyne is less prone to unwanted side reactions and polymerization during storage and handling, a critical factor for procurement and experimental reproducibility.
- [1] Ruscic, B., et al. Active Thermochemical Tables (ATcT) version 1.122. Argonne National Laboratory. View Source
- [2] University of Calgary. Ch 9 : Alkynes. Department of Chemistry, University of Calgary. View Source
